(8As)-8,8a-dihydro-3H-indolizin-5-one
Description
(8As)-8,8a-Dihydro-3H-indolizin-5-one is a bicyclic heterocyclic compound featuring a fused indolizine core with a ketone group at position 4. This compound has been synthesized as a key intermediate in the total synthesis of bioactive natural products such as (+)-galanolactone and (+)-coronarin E . Its synthesis involves regioselective monobenzylation of chemoenzymatically prepared diols, followed by oxidation and reduction steps to yield enantiomerically pure intermediates . Key physical properties include a melting point of 91°C, IR absorption bands consistent with ketone functionalities, and FAB MS data (m/z 317, M++1) .
The compound’s structural rigidity and stereochemistry make it a valuable scaffold for developing pharmacologically active molecules, particularly in anticonvulsant and neuroprotective applications .
Properties
CAS No. |
151983-41-4 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(8aS)-8,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m0/s1 |
InChI Key |
ZQMVMMOCVVDNOC-ZETCQYMHSA-N |
SMILES |
C1C=CC(=O)N2C1C=CC2 |
Isomeric SMILES |
C1C=CC(=O)N2[C@@H]1C=CC2 |
Canonical SMILES |
C1C=CC(=O)N2C1C=CC2 |
Synonyms |
5(3H)-Indolizinone,8,8a-dihydro-,(8aS)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
(4S,8aS)-3h (C-4 Methylated Analog)
- Structure : Features a methyl group at the C-4 position, enhancing steric hindrance.
- Activity : Exhibits moderate seizure protection in the maximal electroshock (MES) model (3/4 protection at 100 mg/kg, 0.5 h post-administration) but lacks neurotoxicity. Its low synthetic accessibility limits practical utility .
- Comparison : The C-4 methyl group reduces anticonvulsant potency compared to the parent compound (8As)-8,8a-dihydro-3H-indolizin-5-one, which lacks bulky substituents but serves as a more versatile synthetic precursor .
Oxo-Derivatives (4S,8aS)-6 and (4R,8aR)-6
- Structure : Differ in stereochemistry at C-4 and C-8a positions.
- Activity : Both show comparable anticonvulsant activity in the 6 Hz pharmacoresistant epilepsy model, with ED50 values of 126.19 mg/kg for (4S,8aS)-6 and 47.90 mg/kg for (4R,8aR)-3a .
- Comparison : Stereochemical variations significantly impact efficacy, highlighting the importance of the (8As) configuration in the parent compound for balanced activity and synthetic feasibility .
Alkyl Derivatives (8aS)-3f and (8aS)-3g
- Structure : Alkyl chains at C-4 reduce planarity.
- Activity : (8aS)-3f causes severe neurotoxicity, while (8aS)-3g is inactive in MES and scMET models .
- Comparison : The unsubstituted ketone in (8As)-8,8a-dihydro-3H-indolizin-5-one avoids the toxicity associated with alkyl side chains, underscoring its safer profile .
Functional Analogues
Tetrahydroindolizine Derivatives
- Activity: Exhibit anti-serotonin (5-HT), antihistamine, and antiacetylcholine effects. For example, (8aS)-7,8,8a,9-tetrahydrothieno[3,2-f]indolizin-6(4H)-one shows CNS depressant activity .
- Comparison: While (8As)-8,8a-dihydro-3H-indolizin-5-one lacks direct CNS activity, its role as a precursor to neuroactive molecules like (+)-galanolactone links it to broader therapeutic applications .
Benzo-Fused Indolizines
- Example : (4aR,5S,8aS,9aR)-9a-hydroxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-2-one.
- Activity : Displays antioxidant and antimicrobial properties due to fused aromatic rings .
- Comparison : The absence of a benzo ring in (8As)-8,8a-dihydro-3H-indolizin-5-one reduces its redox activity but improves metabolic stability .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Structural and Physical Comparisons
Key Findings and Implications
- Synthetic Utility : (8As)-8,8a-dihydro-3H-indolizin-5-one’s high synthetic accessibility and stereochemical purity make it superior to derivatives like (4S,8aS)-3h for scalable production .
- Pharmacological Safety : Unlike alkyl derivatives (e.g., (8aS)-3f), the parent compound avoids neurotoxicity, positioning it as a safer scaffold for drug development .
- Structural Flexibility: Minor modifications (e.g., oxo-groups or stereochemical changes) significantly alter bioactivity, suggesting tailored derivatization strategies for target-specific applications .
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